molecular formula C11H11N3O B3125666 2-Pyrazinamine, 5-(3-methoxyphenyl)- CAS No. 328233-25-6

2-Pyrazinamine, 5-(3-methoxyphenyl)-

Cat. No.: B3125666
CAS No.: 328233-25-6
M. Wt: 201.22 g/mol
InChI Key: YVXSWKSYJDSPPY-UHFFFAOYSA-N
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Description

2-Pyrazinamine, 5-(3-methoxyphenyl)- is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by a pyrazine ring substituted with an amine group at the 2-position and a 3-methoxyphenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinamine, 5-(3-methoxyphenyl)- typically involves the reaction of pyrazine-2-carboxylic acid with various amines. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the specific amine used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for yield and cost-effectiveness. For example, the use of thionyl chloride in the synthesis of pyrazinamide analogues is common, although it releases toxic sulfur oxides .

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinamine, 5-(3-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

2-Pyrazinamine, 5-(3-methoxyphenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antitubercular properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Pyrazinamine, 5-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, pyrazinamide, a related compound, is known to interfere with fatty acid synthesis in Mycobacterium tuberculosis by inhibiting the enzyme fatty acid synthase I . This mechanism is believed to be similar for 2-Pyrazinamine, 5-(3-methoxyphenyl)-, although further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line antitubercular drug with a similar pyrazine ring structure.

    N-(4-chlorophenyl)pyrazine-2-carboxamide: A pyrazinamide analogue with antitubercular activity.

    N-(2-ethylhexyl)pyrazine-2-carboxamide: Another pyrazinamide analogue with potent antitubercular activity.

Uniqueness

2-Pyrazinamine, 5-(3-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methoxyphenyl group may enhance its biological activity and specificity compared to other pyrazinamide analogues.

Properties

IUPAC Name

5-(3-methoxyphenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXSWKSYJDSPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-bromopyrazine (642 mg) in dimethoxyethane (40 mL) was added 3-methoxyphenylboronic acid (560 mg), 1.5N aqueous sodium carbonate solution (4 mL) and tetrakis(triphenylphosphine) palladium (0) (86 mg). The mixture was stirred at 800° C. for 6 hours. To the reaction mixture was added water (20 mL) and the whole was extracted with ethyl acetate (50 mL×3). The extract was washed with saturated saline solution and then dried over anhydrous Na2SO4. The concentration of the solvent left a crystal residue, which was washed with ethyl ether (10 mL) to give the subject compound (760 mg).
Quantity
642 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Nitrogen was bubbled through a solution of 3-methoxyphenyl boronic acid (393 mg, 2.59 mmol), 2-amino-5-bromopyrazine (300 mg, 1.72 mmol), sodium carbonate (603 mg, 5.69 mmol), dimethoxyethane (10 mL), and water (3 mL) for 15 min. After this time, the solution was treated with dichlorobis(triphenylphosphine)palladium(II) (121 mg, 0.17 mmol), and the resulting reaction mixture was heated at 90° C. for 2 d. The reaction was then poured into water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 40/60 hexanes/ethyl acetate) afforded 5-(3-methoxy-phenyl)-pyrazin-2-ylamine (218 mg, 63%) as a light yellow solid: mp 113.2–115.5° C.; EI-HRMS m/e calcd for C11H11N3O (M+) 201.0902, found 201.0905.
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
603 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
121 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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